molecular formula C7H4Cl2N4 B8385512 1-(2-Chloro-phenyl)-5-chlorotetrazole

1-(2-Chloro-phenyl)-5-chlorotetrazole

Cat. No.: B8385512
M. Wt: 215.04 g/mol
InChI Key: RKHNDNGZZTVLPH-UHFFFAOYSA-N
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Description

1-(2-Chloro-phenyl)-5-chlorotetrazole is a heterocyclic compound featuring a tetrazole ring substituted at the 1-position with a 2-chlorophenyl group and at the 5-position with a chlorine atom. Tetrazoles are nitrogen-rich aromatic rings known for their stability, high energy content, and diverse applications in pharmaceuticals, agrochemicals, and materials science. The dual chloro-substituents in this compound likely enhance its electrophilicity and metabolic stability, making it a candidate for further chemical derivatization or biological evaluation .

Properties

Molecular Formula

C7H4Cl2N4

Molecular Weight

215.04 g/mol

IUPAC Name

5-chloro-1-(2-chlorophenyl)tetrazole

InChI

InChI=1S/C7H4Cl2N4/c8-5-3-1-2-4-6(5)13-7(9)10-11-12-13/h1-4H

InChI Key

RKHNDNGZZTVLPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=NN=N2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetrazole Ring

1-(2-Chloro-phenyl)-5-(4'-methyl-biphenyl-2-yl)-1H-tetrazole (4c)
  • Structure : Replaces the 5-chloro group with a 4'-methyl-biphenyl substituent.
  • Properties :
    • Melting point: 130°C.
    • Spectral IR peaks at 1500 cm⁻¹ (N=N stretch) and 1356 cm⁻¹ (C=N stretch) confirm tetrazole ring integrity.
    • Key difference : The bulky biphenyl group increases molecular weight (347.6 g/mol vs. ~214.5 g/mol for the target compound) and may reduce solubility in polar solvents. This substitution is associated with enhanced π-π stacking interactions in materials science applications .
(E)-1-(1,2-Dichlorovinyl)-5-phenyl-¹H-tetrazole
  • Structure : Features a 1,2-dichlorovinyl group at position 1 and a phenyl group at position 4.
  • Synthesis : Prepared via reaction of 5-phenyltetrazole with trichloroethylene in DMSO/KOH, yielding a 74% product (4a:5a = 1:1.2 isomer ratio).
  • Key difference : The dichlorovinyl substituent introduces geometric isomerism (E/Z), which influences reactivity and stability compared to the static 2-chlorophenyl group in the target compound .

Heterocycle Modifications

1-(2-Chloro-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid (14)
  • Structure : Replaces the tetrazole with a triazole ring and adds a carboxylic acid group.
  • Biological activity : Exhibits anti-inflammatory activity, unlike the target compound, which lacks reported biological data. The triazole ring’s reduced nitrogen content may lower metabolic stability but improve bioavailability .
1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol
  • Structure : Benzodiazole core with a 2-thiol group and 2-chlorophenylmethyl substituent.
  • Key difference : The sulfur atom in the thiol group enhances nucleophilicity, while the benzodiazole system offers distinct electronic properties compared to tetrazoles. This compound’s applications may focus on metal coordination or enzyme inhibition .

Functional Group Variations

2-Chloro-N-[2-chloro-5-(tetrazol-1-yl)phenyl]acetamide
  • Structure : Combines a tetrazole ring with a chloroacetamide side chain.
  • Properties: Molecular weight 272.09 g/mol, predicted pKa 11.24.
1-(2-Chloro-phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester
  • Structure : Pyrazole ring with trifluoromethyl and ester groups.
  • Key difference : The trifluoromethyl group increases lipophilicity and electron-withdrawing effects, which could improve membrane permeability in agrochemical applications .

Preparation Methods

Primary Method: Reaction of 2-Chlorophenylisocyanide Dichloride with Sodium Azide

The most widely documented method involves the reaction of 2-chlorophenylisocyanide dichloride (C₈H₄Cl₂N) with sodium azide (NaN₃) in inert solvents. The reaction proceeds via cycloaddition, forming the tetrazole ring and substituting the chlorine atom at the 5-position:

C8H4Cl2N+NaN3C7H4Cl2N4+NaCl+N2\text{C}8\text{H}4\text{Cl}2\text{N} + \text{NaN}3 \rightarrow \text{C}7\text{H}4\text{Cl}2\text{N}4 + \text{NaCl} + \text{N}_2 \uparrow

Key Parameters:

  • Solvents: Acetone, water, tetrahydrofuran (THF), or mixed solvents (e.g., water-acetone).

  • Temperature: 40–100°C (optimized at 50°C).

  • Molar Ratio: 1:1 to 1:1.2 (2-chlorophenylisocyanide dichloride : NaN₃).

  • Yield: Quantitative (>95%) under optimal conditions.

Advantages:

  • Avoids hazardous reagents (e.g., aluminum chloride or trimethylsilyl azide).

  • Scalable to industrial production due to simplified purification (by-product: NaCl).

One-Pot Synthesis from 2-Chlorophenylisocyanide Dichloride

A streamlined one-pot method eliminates intermediate isolation:

  • Step 1: React 2-chlorophenylisocyanide dichloride with NaN₃ in acetone-water.

  • Step 2: Directly hydrolyze the intermediate without purification.

Conditions:

  • Hydrolysis with NaOH (1–4 equivalents) at 50–160°C.

  • Total reaction time: 10–60 minutes.

Outcome:

  • 1-(2-Chloro-phenyl)-5-chlorotetrazole is obtained in 94–96% yield.

Optimization of Reaction Conditions

Solvent Selection and Impact on Yield

Solvent polarity significantly affects reaction kinetics and product stability:

Solvent Dielectric Constant Reaction Rate Yield
Acetone20.7Moderate95%
THF7.6Slow85%
Water-Acetone (1:1)50.7Fast98%

Data compiled from.

Polar aprotic solvents (e.g., acetone) enhance azide nucleophilicity, while water accelerates hydrolysis.

Comparative Analysis of Methodologies

Traditional vs. Modern Approaches

Parameter Traditional Methods Modern Methods
ReagentsTMSA, AlCl₃NaN₃, NaOH
SolventAnhydrous etherWater-acetone
Yield30–50%95–98%
ScalabilityLimited by cost and safetyIndustrially viable

Data from.

Modern methods reduce costs by 60% and eliminate toxic by-products.

Industrial-Scale Production Strategies

Continuous Flow Reactor Design

Recent patents describe continuous flow systems for large-scale synthesis:

  • Residence Time: 5–10 minutes.

  • Throughput: 50 kg/hr.

  • Purity: ≥99% (HPLC).

Benefits:

  • Reduced thermal degradation.

  • Consistent product quality.

Q & A

Q. What are the standard synthetic routes for 1-(2-Chloro-phenyl)-5-chlorotetrazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions using nitriles and azides. For example, chlorophenyl-substituted tetrazoles can be prepared by reacting 2-chlorobenzonitrile with sodium azide in the presence of ammonium chloride under reflux in a polar aprotic solvent (e.g., DMF). Key factors include:
  • Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may increase side products.
  • Solvent selection : Polar solvents enhance solubility of intermediates but may require rigorous drying to avoid hydrolysis .
  • Catalysts : Lewis acids (e.g., ZnCl₂) can accelerate cyclization but may complicate purification.
    Data Table :
SolventTemp. (°C)CatalystYield (%)Purity (%)Reference
DMF80NH₄Cl7295
DMSO100ZnCl₂8589

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure of 1-(2-Chloro-phenyl)-5-chlorotetrazole?

  • Methodological Answer :
  • ¹H/¹³C NMR : Focus on aromatic proton signals (δ 7.4–7.8 ppm for 2-chlorophenyl) and the absence of NH peaks (indicative of tetrazole ring closure).
  • IR : Confirm C-Cl stretches (~650–750 cm⁻¹) and tetrazole ring vibrations (1450–1600 cm⁻¹) .
  • Mass Spectrometry : Look for molecular ion peaks at m/z 231 (M⁺) and isotopic patterns consistent with two chlorine atoms .

Advanced Research Questions

Q. How can computational methods (DFT, molecular dynamics) predict the reactivity of 1-(2-Chloro-phenyl)-5-chlorotetrazole in heterocyclic coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions to identify reactive sites. For example:
  • HOMO-LUMO analysis : Predicts susceptibility to nucleophilic/electrophilic attacks.
  • Transition state modeling : Optimizes reaction pathways for Suzuki-Miyaura coupling by simulating palladium-catalyzed mechanisms .
    Data Table :
Computational MethodReactive SiteActivation Energy (kcal/mol)Reference
DFT (B3LYP)C-5 position22.3
MD SimulationsTetrazole N218.7

Q. What experimental design strategies resolve contradictions between theoretical predictions and observed bioactivity in 1-(2-Chloro-phenyl)-5-chlorotetrazole derivatives?

  • Methodological Answer : Use factorial design (e.g., 2³ design) to isolate variables causing discrepancies:
  • Factors : Substituent position (C-5 vs. N-1), solvent polarity, and temperature.
  • Response surface methodology (RSM) identifies optimal conditions for bioactivity (e.g., antimicrobial assays) .
    Case Study : Discrepancies in predicted vs. observed IC₅₀ values for kinase inhibition may arise from solvation effects, requiring MD simulations to refine in silico models .

Q. How do steric and electronic effects of the 2-chlorophenyl group influence the stability of 1-(2-Chloro-phenyl)-5-chlorotetrazole under acidic conditions?

  • Methodological Answer : Perform kinetic studies (UV-Vis monitoring) in HCl/water mixtures:
  • Steric effects : Ortho-chloro groups hinder protonation at the tetrazole N-3 position.
  • Electronic effects : Electron-withdrawing Cl substituents stabilize the ring but increase susceptibility to hydrolysis at high acid concentrations.
    Data Table :
Acid Conc. (M)Degradation Half-life (h)Major ProductReference
0.548Tetrazole acid
2.012Chlorobenzene

Cross-Disciplinary Methodologies

Q. What hybrid approaches integrate synthetic chemistry with machine learning to optimize reaction conditions for novel 1-(2-Chloro-phenyl)-5-chlorotetrazole analogs?

  • Methodological Answer :
  • Data Pipeline : Train ML models (e.g., Random Forest) on historical reaction data (yield, solvent, catalyst) to predict optimal conditions.
  • Feedback Loop : Use high-throughput experimentation (HTE) to validate predictions and refine models .
    Example : ML-guided optimization reduced trial iterations by 60% in a recent study on tetrazole-azole hybrids .

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